molecular formula C10H14ClN5 B1402611 1-Methyl-3-pyrrolidin-3-yl-1H-pyrazolo[3,4-b]pyrazine hydrochloride CAS No. 1361116-01-9

1-Methyl-3-pyrrolidin-3-yl-1H-pyrazolo[3,4-b]pyrazine hydrochloride

Cat. No. B1402611
M. Wt: 239.7 g/mol
InChI Key: KRLZKYDBNJBEMJ-UHFFFAOYSA-N
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Description

“1-Methyl-3-pyrrolidin-3-yl-1H-pyrazolo[3,4-b]pyrazine hydrochloride” is a chemical compound with the empirical formula C11H16Cl2N4. Its molecular weight is 275.18 . This compound belongs to the class of organic compounds known as phenylpyrazoles .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which includes “1-Methyl-3-pyrrolidin-3-yl-1H-pyrazolo[3,4-b]pyrazine hydrochloride”, has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The SMILES string for this compound is CN1N=C(C2=CC=CN=C12)C3CCNC3.Cl.Cl . The InChI code is 1S/C11H14N4.2ClH/c1-15-11-9(3-2-5-13-11)10(14-15)8-4-6-12-7-8;;/h2-3,5,8,12H,4,6-7H2,1H3;2*1H .

Scientific Research Applications

Antimicrobial Activity

1-Methyl-3-pyrrolidin-3-yl-1H-pyrazolo[3,4-b]pyrazine hydrochloride and its derivatives have been studied for their potential antimicrobial activities. Research has shown that certain derivatives demonstrate promising results against various strains of bacteria and fungi. This suggests a potential application in developing new antibacterial and antifungal agents (El-Kashef et al., 2018).

Potential in Cancer Research

Several studies have focused on the synthesis of novel derivatives of 1-Methyl-3-pyrrolidin-3-yl-1H-pyrazolo[3,4-b]pyrazine hydrochloride with potential anticancer properties. These compounds have been evaluated for their efficacy against different cancer cell lines, indicating their potential as anticancer agents (Nagender et al., 2016).

Role in Synthesis of Heterocyclic Compounds

The compound has been used in the synthesis of a wide range of heterocyclic compounds. These include derivatives like pyrazolo[3,4-b]pyridines and related heterocycles, which have applications in various fields of chemistry and pharmacology (Kamal El‐Dean et al., 2018).

Development of Novel Dyes

Research has also been conducted on the use of derivatives of 1-Methyl-3-pyrrolidin-3-yl-1H-pyrazolo[3,4-b]pyrazine hydrochloride in the development of new azo dyes. These dyes have potential applications in the textile industry, particularly for dyeing polyester fibers (Ho, 2005).

Role in Molecular Modelling

This compound and its derivatives have been used in molecular modelling studies. Such studies are crucial for understanding the interaction of these compounds with biological targets, which is essential for the development of new drugs and therapeutic agents (Aggarwal et al., 2021).

Future Directions

While specific future directions for “1-Methyl-3-pyrrolidin-3-yl-1H-pyrazolo[3,4-b]pyrazine hydrochloride” are not mentioned in the resources, research into related pyrazolo[3,4-b]pyridine derivatives continues to be an active area of study .

properties

IUPAC Name

1-methyl-3-pyrrolidin-3-ylpyrazolo[3,4-b]pyrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5.ClH/c1-15-10-9(12-4-5-13-10)8(14-15)7-2-3-11-6-7;/h4-5,7,11H,2-3,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRLZKYDBNJBEMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CN=C2C(=N1)C3CCNC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-3-pyrrolidin-3-yl-1H-pyrazolo[3,4-b]pyrazine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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